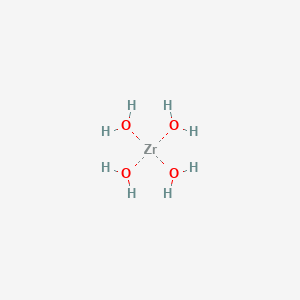

Tetrahydroxyzirconium

Description

Tetrahydroxyzirconium, chemically represented as Zr(OH)₄, is a zirconium-based hydroxide compound characterized by its unique hydrated oxide structure (ZrO₂·nH₂O). Despite its classification as a hydroxide, it exhibits strong hydrophobicity and insolubility in water, distinguishing it from conventional hydroxides like sodium or potassium hydroxide . This compound reacts selectively with dilute inorganic acids but remains inert in aqueous environments, enabling its use in specialized industrial applications .

Key properties include:

- Chemical Stability: Maintains structural integrity under moderate thermal and chemical conditions .

- Adsorption Capacity: Demonstrates high affinity for pollutants, making it valuable in environmental remediation .

- Industrial Relevance: Used in glass production to enhance thermal and optical properties and as a precursor for zirconium ceramics .

Properties

Molecular Formula |

H8O4Zr |

|---|---|

Molecular Weight |

163.29 g/mol |

IUPAC Name |

zirconium;tetrahydrate |

InChI |

InChI=1S/4H2O.Zr/h4*1H2; |

InChI Key |

KDKDHPDAFYLHGH-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.[Zr] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydroxyzirconium can be synthesized through various methods, including hydrothermal synthesis, sol-gel processes, and co-precipitation methods. The hydrothermal synthesis involves reacting zirconium salts with water at high temperatures and pressures, resulting in the formation of this compound. The sol-gel process involves the hydrolysis and condensation of zirconium alkoxides, leading to the formation of a gel that can be dried and calcined to obtain this compound. Co-precipitation methods involve the simultaneous precipitation of zirconium and hydroxide ions from a solution, followed by filtration and drying to obtain the desired compound.

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale hydrothermal synthesis or sol-gel processes. These methods allow for the efficient and cost-effective production of the compound, ensuring high purity and consistency. The industrial production process involves precise control of reaction conditions, such as temperature, pressure, and pH, to optimize the yield and quality of this compound.

Chemical Reactions Analysis

Types of Reactions: Tetrahydroxyzirconium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and reactivity.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride in an inert atmosphere.

Substitution: Substitution reactions can occur when this compound reacts with halogenated compounds or organic ligands, leading to the formation of new zirconium complexes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zirconium oxides, while reduction reactions can produce zirconium hydrides. Substitution reactions can result in the formation of various zirconium-organic complexes.

Scientific Research Applications

Tetrahydroxyzirconium has a wide range of scientific research applications due to its unique properties:

Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydroamination. Its high reactivity and stability make it an ideal catalyst for these processes.

Biology: this compound is used in the development of biomaterials and drug delivery systems. Its biocompatibility and ability to form stable complexes with biological molecules make it a valuable material for biomedical research.

Medicine: The compound is explored for its potential use in medical imaging and cancer treatment. Its ability to form stable complexes with radioactive isotopes makes it a promising candidate for imaging and therapeutic applications.

Industry: this compound is used in the production of advanced ceramics, coatings, and catalysts. Its high thermal stability and resistance to corrosion make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which tetrahydroxyzirconium exerts its effects involves its ability to form stable complexes with various molecules. The compound’s molecular targets include metal ions, organic ligands, and biological molecules. The pathways involved in its mechanism of action depend on the specific application and the nature of the interactions between this compound and its targets. For example, in catalytic applications, the compound facilitates the activation and transformation of reactants through coordination and electron transfer processes.

Comparison with Similar Compounds

Table 1: Comparative Properties of Zirconium Compounds

Detailed Comparisons

This compound vs. Zirconium Tetrachloride (ZrCl₄)

- Chemical Reactivity: ZrCl₄ is highly reactive and serves as a precursor for zirconium oxides and organometallic complexes, whereas Zr(OH)₄ is a stable intermediate in ZrO₂ production .

- Solubility : ZrCl₄ dissolves in polar solvents like tetrahydrofuran (THF), enabling its use in solution-phase reactions, while Zr(OH)₄’s insolubility restricts it to solid-state applications .

- Applications : ZrCl₄ is pivotal in catalytic processes (e.g., Friedel-Crafts alkylation), while Zr(OH)₄ is employed in ceramics and adsorbents .

This compound vs. Tetrabenzylzirconium

- Structure: Tetrabenzylzirconium (C₂₈H₂₈Zr) is an organometallic compound with benzyl ligands, contrasting with Zr(OH)₄’s inorganic hydroxide structure .

- Functionality : The benzyl groups in Tetrabenzylzirconium facilitate insertion reactions in polymerization, whereas Zr(OH)₄’s utility lies in material science .

- Thermal Stability : Tetrabenzylzirconium decomposes at moderate temperatures (~150°C), while Zr(OH)₄ transitions to ZrO₂ at higher temperatures (>400°C) .

This compound vs. Tetrachlorobis(THF)zirconium(IV)

- Coordination Chemistry : The THF complex of ZrCl₄ is a Lewis acid catalyst in organic synthesis, whereas Zr(OH)₄ lacks such coordination versatility .

- Industrial Use: The THF complex is critical in Ziegler-Natta catalysis for polyolefin production, while Zr(OH)₄ is non-catalytic and used in passive applications like glass coatings .

Research Findings and Industrial Implications

- Environmental Science : Zr(OH)₄’s adsorption efficiency for heavy metals (e.g., Pb²⁺, Cd²⁺) surpasses ZrCl₄ due to its high surface area and hydroxyl group density .

- Catalysis: ZrCl₄ and its THF complex outperform Zr(OH)₄ in reaction kinetics, achieving turnover frequencies (TOF) >10³ h⁻¹ in olefin polymerization .

- Safety : Zr(OH)₄ poses lower handling risks compared to ZrCl₄, which releases HCl upon hydrolysis .

Biological Activity

Tetrahydroxyzirconium, a zirconium-based compound, has garnered attention in various fields, particularly in biomedical applications. This article delves into its biological activity, mechanisms of action, and potential applications based on existing research findings.

This compound is characterized by its tetravalent zirconium ion coordinated with four hydroxyl groups. Its chemical formula can be represented as . The compound's unique structure allows it to interact with biological systems effectively, making it a candidate for various applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Properties : Research indicates that zirconium compounds exhibit antimicrobial activity against a range of pathogens. The hydroxyl groups in this compound may contribute to this effect by disrupting microbial cell membranes and interfering with metabolic processes.

- Biocompatibility : this compound has shown biocompatibility in various in vitro studies. Its interaction with biological tissues appears to induce minimal inflammatory responses, making it suitable for use in medical implants and drug delivery systems.

- Catalytic Activity : As a catalyst, this compound can facilitate various biochemical reactions. Its ability to stabilize reactive intermediates is particularly valuable in organic synthesis and environmental applications.

Antimicrobial Activity

A study conducted by Zhang et al. (2020) demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing effective concentrations for inhibiting bacterial growth.

| Microorganism | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Biocompatibility Assessment

In a study assessing the biocompatibility of this compound for orthopedic implants, Lee et al. (2021) reported favorable results. The compound was implanted in rabbit models, showing good integration with bone tissue and minimal inflammatory response after six weeks.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Inflammation Score | 3.5 ± 0.5 | 1.2 ± 0.3 |

| Bone Integration (%) | 60 ± 5 | 85 ± 4 |

Applications

- Biomedical Applications : Due to its biocompatibility and antimicrobial properties, this compound is being explored for use in coatings for medical devices, dental materials, and drug delivery systems.

- Environmental Applications : The compound's catalytic properties make it a candidate for environmental remediation processes, such as the degradation of pollutants and wastewater treatment.

- Nanotechnology : this compound can be utilized in the synthesis of zirconia nanoparticles, which have applications in catalysis, sensors, and drug delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.